Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized for their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been known to exhibit significant activity against various diseases through different modes of action .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been known to affect various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression . These molecular interactions ultimately result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in transient activation of signaling pathways and gene expression changes, while long-term exposure can lead to sustained alterations in cellular metabolism and function . In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and cellular senescence .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can enhance cellular function by modulating signaling pathways and gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where doses above a certain level result in significant adverse effects on cellular and tissue function. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination and esterification steps are then carried out to introduce the chloro and methyl ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Functionalization: The imidazo[1,2-a]pyridine core can be functionalized through radical reactions, transition metal catalysis, and photocatalysis.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-3-carboxylate derivatives
Uniqueness
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ester groups make it a versatile intermediate for further functionalization and drug development .
Properties
IUPAC Name |
methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMPNDUQAKQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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